molecular formula C24H19F2NO4 B2834863 (3S)-3-(2,6-Difluorophenyl)-3-(([(9H-fluoren-9-YL)methoxy]carbonyl)amino)propanoic acid CAS No. 1366459-54-2

(3S)-3-(2,6-Difluorophenyl)-3-(([(9H-fluoren-9-YL)methoxy]carbonyl)amino)propanoic acid

Cat. No.: B2834863
CAS No.: 1366459-54-2
M. Wt: 423.416
InChI Key: YQNVBYKPZSXGEK-NRFANRHFSA-N
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Description

(3S)-3-(2,6-Difluorophenyl)-3-(([(9H-fluoren-9-YL)methoxy]carbonyl)amino)propanoic acid is a synthetic organic compound characterized by the presence of a difluorophenyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(2,6-Difluorophenyl)-3-(([(9H-fluoren-9-YL)methoxy]carbonyl)amino)propanoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorobenzene and (S)-3-amino-3-phenylpropanoic acid.

    Formation of the Amide Bond: The amino group of (S)-3-amino-3-phenylpropanoic acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as triethylamine.

    Coupling Reaction: The protected amino acid is then coupled with 2,6-difluorobenzene using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

    Deprotection: The final step involves the removal of the Fmoc protecting group using a base like piperidine, yielding the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or amine.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alcohols or amines.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3S)-3-(2,6-Difluorophenyl)-3-(([(9H-fluoren-9-YL)methoxy]carbonyl)amino)propanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is utilized in the study of enzyme-substrate interactions and protein-ligand binding. Its difluorophenyl group can mimic natural substrates, allowing researchers to investigate the mechanisms of enzyme catalysis and inhibition.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It serves as a lead compound in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer and neurodegenerative disorders.

Industry

In the industrial sector, this compound is employed in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for use in various manufacturing processes, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of (3S)-3-(2,6-Difluorophenyl)-3-(([(9H-fluoren-9-YL)methoxy]carbonyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can form hydrogen bonds and hydrophobic interactions with target proteins, while the Fmoc group provides steric hindrance and stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-(2,6-dichlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
  • (3S)-3-(2,6-dibromophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
  • (3S)-3-(2,6-dimethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Uniqueness

Compared to its analogs, (3S)-3-(2,6-Difluorophenyl)-3-(([(9H-fluoren-9-YL)methoxy]carbonyl)amino)propanoic acid is unique due to the presence of fluorine atoms, which enhance its metabolic stability and lipophilicity. These properties make it a more favorable candidate for drug development and other applications where stability and bioavailability are critical.

Properties

IUPAC Name

(3S)-3-(2,6-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO4/c25-19-10-5-11-20(26)23(19)21(12-22(28)29)27-24(30)31-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18,21H,12-13H2,(H,27,30)(H,28,29)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNVBYKPZSXGEK-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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